REACTION_SMILES
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[CH3:1][CH:2]([CH3:3])[O:4][c:5]1[cH:6][cH:7][c:8]([CH:11]([CH3:12])[OH:13])[n:9][cH:10]1.[CH3:26][C:27](=[O:28])[CH3:29].[Cl:14][n:15]1[c:16](=[O:17])[n:18]([Cl:19])[c:20](=[O:21])[n:22]([Cl:23])[c:24]1=[O:25]>>[CH3:1][CH:2]([CH3:3])[O:4][c:5]1[cH:6][cH:7][c:8]([C:11]([CH3:12])=[O:13])[n:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Oc1ccc(C(C)O)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1n(Cl)c(=O)n(Cl)c(=O)n1Cl
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(OC(C)C)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |